4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride
Brand Name: Vulcanchem
CAS No.: 108894-41-3
VCID: VC20764895
InChI: InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H
SMILES: CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]
Molecular Formula: C15H18ClN3O2
Molecular Weight: 307.77 g/mol

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

CAS No.: 108894-41-3

Cat. No.: VC20764895

Molecular Formula: C15H18ClN3O2

Molecular Weight: 307.77 g/mol

* For research use only. Not for human or veterinary use.

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride - 108894-41-3

Specification

CAS No. 108894-41-3
Molecular Formula C15H18ClN3O2
Molecular Weight 307.77 g/mol
IUPAC Name 4-(6-imino-5-methyl-3-phenylpyridazin-1-yl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H
Standard InChI Key MDCYBLVSLOPFAZ-UHFFFAOYSA-N
SMILES CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]
Canonical SMILES CC1=CC(=NN(C1=N)CCCC(=O)O)C2=CC=CC=C2.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator